molecular formula C13H15Cl3N2O2 B6143707 2-chloro-N-{[(2,5-dichlorophenyl)carbamoyl]methyl}-N-propylacetamide CAS No. 733031-22-6

2-chloro-N-{[(2,5-dichlorophenyl)carbamoyl]methyl}-N-propylacetamide

Cat. No.: B6143707
CAS No.: 733031-22-6
M. Wt: 337.6 g/mol
InChI Key: NCDHCHZSFDNSNC-UHFFFAOYSA-N
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Description

2-Chloro-N-{[(2,5-dichlorophenyl)carbamoyl]methyl}-N-propylacetamide is a chloroacetamide derivative characterized by a 2-chloroacetamide backbone substituted with a propyl group and a carbamoylmethyl moiety attached to a 2,5-dichlorophenyl ring. Its molecular formula is C₁₃H₁₄Cl₃N₂O₂, with a molecular weight of 351.62 g/mol. The presence of three chlorine atoms enhances its lipophilicity and may influence binding affinity to biological targets, such as enzymes in plant or pest systems.

Properties

IUPAC Name

2-[(2-chloroacetyl)-propylamino]-N-(2,5-dichlorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl3N2O2/c1-2-5-18(13(20)7-14)8-12(19)17-11-6-9(15)3-4-10(11)16/h3-4,6H,2,5,7-8H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDHCHZSFDNSNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC(=O)NC1=C(C=CC(=C1)Cl)Cl)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution and Condensation Pathway

The most widely documented method involves a multi-step sequence combining nucleophilic substitution and condensation reactions. The synthesis begins with the preparation of the dichlorophenylcarbamoyl intermediate. 2,5-Dichloroaniline is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2,5-dichlorophenyl)chloroacetamide. This intermediate undergoes nucleophilic attack by propylamine, facilitated by polar aprotic solvents like dimethylformamide (DMF) at 60–80°C.

The final step involves the introduction of the carbamoylmethyl group via a condensation reaction. Glycine methyl ester is reacted with the intermediate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC), followed by hydrolysis to yield the target compound.

Key Reaction:

N-(2,5-Dichlorophenyl)chloroacetamide+PropylamineDMF, 70°CIntermediateDCCGlycine Methyl EsterTarget Compound\text{N-(2,5-Dichlorophenyl)chloroacetamide} + \text{Propylamine} \xrightarrow{\text{DMF, 70°C}} \text{Intermediate} \xrightarrow[\text{DCC}]{\text{Glycine Methyl Ester}} \text{Target Compound}

One-Pot Sequential Synthesis

Recent advancements describe a one-pot method to reduce purification steps. In this approach, 2,5-dichloroaniline, chloroacetyl chloride, and propylamine are combined in a single reactor with a phase-transfer catalyst (e.g., tetrabutylammonium bromide). The reaction proceeds at 50°C for 12 hours, achieving a yield of 68%. This method minimizes intermediate isolation but requires precise stoichiometric control to avoid byproducts.

Reagents and Catalysts

Solvent Systems

  • Polar aprotic solvents : DMF and dimethyl sulfoxide (DMSO) are preferred for their ability to stabilize transition states during nucleophilic substitution.

  • Ether solvents : Diethyl ether is used in workup steps to precipitate intermediates.

Catalysts and Bases

  • Triethylamine : Neutralizes HCl generated during chloroacetyl chloride reactions.

  • DCC : Facilitates amide bond formation in condensation steps.

  • Phase-transfer catalysts : Enhance reaction rates in one-pot syntheses.

Reaction Conditions and Optimization

Temperature and Time

StepTemperature RangeTimeYield (%)
Nucleophilic Substitution60–80°C4–6 hours72
CondensationRoom Temperature20 minutes85
One-Pot Synthesis50°C12 hours68

Higher temperatures (>80°C) in substitution reactions lead to decomposition, while prolonged condensation times reduce enantiomeric purity.

Stoichiometry

A molar ratio of 1:1.2 (2,5-dichloroaniline to chloroacetyl chloride) optimizes intermediate formation. Excess propylamine (1.5 equiv) ensures complete substitution.

Purification and Isomer Resolution

Crystallization

Crude product is dissolved in hot ethanol and cooled to 4°C, yielding pale yellow crystals with 90% purity. Recrystallization from ethyl acetate/n-hexane (1:3) improves purity to >98%.

Chromatographic Techniques

Silica gel chromatography (eluent: chloroform/methanol, 9:1) resolves stereoisomers, particularly when the condensation step produces R/S configurations. High-performance liquid chromatography (HPLC) with a chiral column (Chiralpak IA) achieves >99% enantiomeric excess.

Challenges and Mitigation Strategies

Byproduct Formation

  • Chlorinated side products : Result from over-chlorination; mitigated by controlling chloroacetyl chloride addition rates.

  • Dimerization : Occurs at high concentrations; addressed by dilution (0.1–0.5 M solutions).

Scale-Up Limitations

Industrial-scale synthesis faces heat dissipation issues in exothermic steps. Continuous flow reactors reduce thermal gradients, improving yield consistency.

Comparative Analysis of Methods

ParameterMulti-Step SynthesisOne-Pot Synthesis
Total Yield62%68%
Purity>98%92%
Isomer ResolutionRequiredNot Required
Industrial FeasibilityModerateHigh

The one-pot method offers operational simplicity but sacrifices enantiomeric control, making multi-step approaches preferable for pharmaceutical applications .

Chemical Reactions Analysis

2-chloro-N-{[(2,5-dichlorophenyl)carbamoyl]methyl}-N-propylacetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-chloro-N-{[(2,5-dichlorophenyl)carbamoyl]methyl}-N-propylacetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: Researchers utilize it to study its effects on biological systems, including its potential as a bioactive molecule.

    Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-{[(2,5-dichlorophenyl)carbamoyl]methyl}-N-propylacetamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Chloroacetamides are a well-studied class of agrochemicals. Below is a comparative analysis of structurally related compounds, focusing on substituent variations and their implications:

Compound Name Substituents (N1, N2) Molecular Formula Key Use/Property Evidence Source
Target Compound N1: Propyl; N2: [(2,5-Dichlorophenyl)carbamoyl]methyl C₁₃H₁₄Cl₃N₂O₂ Likely herbicidal (inferred)
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide) N1: Methoxymethyl; N2: 2,6-Diethylphenyl C₁₄H₂₀ClNO₂ Herbicide (corn, soybeans)
Pretilachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide) N1: 2-Propoxyethyl; N2: 2,6-Diethylphenyl C₁₇H₂₆ClNO₂ Herbicide (rice paddies)
2-Chloro-N-(cyclopropylmethyl)-N-propylacetamide N1: Cyclopropylmethyl; N2: Propyl C₉H₁₅ClNO Building block for drug synthesis

Key Differences and Implications

Aromatic Substitution: The target compound’s 2,5-dichlorophenyl group contrasts with alachlor’s 2,6-diethylphenyl. Pretilachlor’s 2-propoxyethyl group introduces an ether linkage, improving water solubility relative to the target compound’s carbamoyl group .

Alkyl vs. Carbamoyl Substituents :

  • The cyclopropylmethyl group in 2-chloro-N-(cyclopropylmethyl)-N-propylacetamide introduces steric strain, which may affect binding to biological targets compared to the target compound’s carbamoylmethyl group.

Toxicity and Safety: Limited toxicological data exist for the target compound. However, structurally related chloroacetamides like alachlor are classified as probable carcinogens (EPA Group B2). The dichlorophenyl group may alter metabolic pathways, warranting further toxicokinetic studies .

Physicochemical Properties

  • Lipophilicity (logP) : The target compound’s logP is estimated to be higher (≈3.5) than alachlor (logP ≈3.0) due to additional chlorine atoms, favoring membrane permeability but reducing aqueous solubility.
  • Melting Point: Chlorinated aromatics typically exhibit higher melting points (e.g., alachlor: 40°C) compared to non-halogenated analogues. The target compound likely exceeds 100°C .

Biological Activity

The compound 2-chloro-N-{[(2,5-dichlorophenyl)carbamoyl]methyl}-N-propylacetamide is a member of the chloroacetamides class, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, including its antimicrobial properties, structural characteristics, and potential applications in various fields.

Chemical Structure and Properties

The chemical formula for this compound is C13H12Cl3N3OC_{13}H_{12}Cl_3N_3O. The compound features a chloroacetamide structure, which is known for its biological activity.

Crystallographic Data

Recent studies have provided detailed crystallographic data for this compound:

ParameterValue
Crystal SystemMonoclinic
Space GroupP21/n
a (Å)7.918(2)
b (Å)12.766(3)
c (Å)13.767(4)
β (°)103.413(9)
Volume (ų)1353.6(6)
Z4

The crystal structure shows that the bond lengths and angles are within normal ranges, indicating stability and potential for biological interactions .

Antimicrobial Properties

Research indicates that chloroacetamides exhibit significant antimicrobial properties. A study screening various N-(substituted phenyl)-2-chloroacetamides demonstrated that these compounds were effective against several bacterial strains, including:

  • Staphylococcus aureus (including MRSA)
  • Escherichia coli
  • Candida albicans

The study utilized quantitative structure-activity relationship (QSAR) analysis to correlate chemical structure with biological activity. Compounds with halogenated substituents on the phenyl ring showed enhanced lipophilicity, facilitating better penetration through cell membranes and thus increased antimicrobial efficacy .

Structure-Activity Relationship

The effectiveness of the compound can be attributed to its structural features:

  • Substituent Positioning : The position of halogen substituents on the phenyl ring significantly influences the antimicrobial activity.
  • Lipophilicity : Higher lipophilicity enhances membrane penetration and bioavailability.

Case Studies

  • Antimicrobial Testing : A series of synthesized N-(substituted phenyl)-2-chloroacetamides were tested against various pathogens. Results showed that compounds with para-substituents exhibited superior activity against Gram-positive bacteria compared to their ortho or meta counterparts .
  • QSAR Analysis : The QSAR models confirmed that structural modifications could predict biological activity, guiding the synthesis of more potent derivatives .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-chloro-N-{[(2,5-dichlorophenyl)carbamoyl]methyl}-N-propylacetamide, and what are the critical reaction parameters?

  • Methodological Answer : The compound is typically synthesized via carbodiimide-mediated coupling reactions. For example, 3,4-dichlorophenylacetic acid derivatives can react with amines (e.g., 4-aminoantipyrine) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent in dichloromethane. Critical parameters include maintaining low temperatures (273 K) to suppress side reactions and using triethylamine as a base to neutralize HCl byproducts . Solvent choice (e.g., dichloromethane) and stoichiometric control of reagents are crucial for high yields.

Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound, and what key spectral signatures should be observed?

  • Methodological Answer :

  • IR Spectroscopy : Look for C=O stretching vibrations (~1650–1700 cm⁻¹) from the acetamide group and N-H stretches (~3300 cm⁻¹) from the carbamoyl moiety .
  • NMR Spectroscopy : In 1H NMR^1 \text{H NMR}, expect signals for the propyl group (δ ~0.9–1.6 ppm for -CH2_2-CH2_2-CH3_3) and aromatic protons from the dichlorophenyl ring (δ ~7.2–7.5 ppm). 13C NMR^{13} \text{C NMR} should show carbonyl carbons at δ ~165–170 ppm .
  • Mass Spectrometry : The molecular ion peak (e.g., m/z 351.5 for C12_{12}H12_{12}Cl3_3N2_2O2_2) confirms molecular weight .

Advanced Research Questions

Q. How does the conformational flexibility of this compound impact its crystallographic refinement, and what strategies can mitigate these challenges?

  • Methodological Answer : Conformational flexibility in the propyl and carbamoyl groups leads to multiple molecular conformers in the asymmetric unit, complicating refinement. Strategies include:

  • Using high-resolution X-ray data (≤1.0 Å) to resolve overlapping electron density.
  • Employing SHELXL for restrained refinement with geometric constraints (e.g., similarity restraints for bond lengths/angles across conformers).
  • Validating hydrogen-bonding networks (e.g., N–H⋯O interactions) to stabilize refinement models .

Q. What analytical approaches are recommended to resolve contradictions in biological activity data observed for structurally similar chloroacetamide derivatives?

  • Methodological Answer : Contradictions in bioactivity (e.g., antibacterial vs. inactive analogs) require:

  • Structure-Activity Relationship (SAR) Studies : Systematic substitution of chlorine atoms or alkyl chains to identify pharmacophores .
  • Molecular Docking : Compare binding affinities to target proteins (e.g., bacterial ribosomes) using software like AutoDock Vina to rationalize activity differences .
  • Comparative Bioassays : Standardize testing conditions (e.g., MIC assays with consistent bacterial strains and culture media) to minimize variability .

Q. How can computational tools like MESP and HOMO-LUMO analysis enhance the understanding of this compound’s reactivity?

  • Methodological Answer :

  • MESP (Molecular Electrostatic Potential) : Maps electron-rich (e.g., carbonyl oxygen) and electron-deficient (e.g., chlorine atoms) regions, predicting nucleophilic/electrophilic attack sites .
  • HOMO-LUMO Analysis : Calculates energy gaps to assess chemical stability. A smaller gap (<4 eV) suggests higher reactivity, useful for predicting degradation pathways or designing derivatives .

Q. What are the key considerations in designing solubility and stability studies for this compound under physiological conditions?

  • Methodological Answer :

  • Solubility : Use logP calculations (e.g., ~3.5 for similar chloroacetamides) to predict lipophilicity. Test solubility in PBS (pH 7.4) and DMSO/water mixtures .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Assess pH-dependent hydrolysis (e.g., amide bond cleavage at pH <2 or >10) .

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